3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide
Description
3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide is a synthetic small molecule characterized by a benzofuran-pyrazole hybrid scaffold. Its structure comprises:
- Benzofuran moiety: A fused bicyclic system (benzene + furan) that enhances aromaticity and lipophilicity.
- Prop-2-enamide backbone: A conjugated system with a cyano (-CN) group, which may act as a Michael acceptor or influence electronic properties.
- Cyclopropylamide substituent: A rigid, three-membered hydrocarbon ring that could improve metabolic stability.
Properties
IUPAC Name |
3-[3-(1-benzofuran-2-yl)-1-methylpyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-23-11-14(8-13(10-20)19(24)21-15-6-7-15)18(22-23)17-9-12-4-2-3-5-16(12)25-17/h2-5,8-9,11,15H,6-7H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLSGWYGEIZQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC3=CC=CC=C3O2)C=C(C#N)C(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzofuran derivatives, a core structure in this compound, have been found to exhibit a wide range of biological activities.
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes.
Biological Activity
The compound 3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide is a member of a class of compounds that have garnered attention for their diverse biological activities, particularly in medicinal chemistry. This article explores the synthesis, biological properties, and mechanisms of action of this compound, drawing on various research findings.
Synthesis
The synthesis of this compound typically involves the condensation of benzofuran and pyrazole derivatives, followed by cyclization and functionalization steps. For instance, one reported method includes the reaction of benzofuran derivatives with phenyl hydrazine to form pyrazole intermediates, which are subsequently modified to yield the target compound .
Antimicrobial Activity
Research indicates that benzofuran and pyrazole derivatives exhibit significant antimicrobial properties . The compound has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. For example, studies have shown that similar compounds exhibit minimum inhibitory concentrations (MIC) against a range of Gram-positive and Gram-negative bacteria .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | Strong |
| Pseudomonas aeruginosa | 64 | Moderate |
Anti-inflammatory Properties
The compound also shows potential as an anti-inflammatory agent . In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Antioxidant Activity
Another notable biological activity is its antioxidant potential . The presence of the benzofuran moiety is believed to contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity has been linked to potential therapeutic effects in neurodegenerative diseases .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction between the pyrazole ring and various biological targets, including enzymes involved in inflammation and microbial resistance pathways, plays a significant role. Additionally, the cyano group may enhance lipophilicity, allowing better membrane penetration and bioavailability .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on Antimicrobial Efficacy : A series of pyrazole derivatives were evaluated for their antimicrobial properties against clinical isolates. The study found that modifications to the benzofuran ring significantly enhanced activity against resistant strains .
- Anti-inflammatory Study : In a controlled trial involving animal models of arthritis, a related compound demonstrated a marked reduction in joint inflammation and pain, suggesting potential for therapeutic use in chronic inflammatory conditions .
- Neuroprotective Effects : A recent study indicated that compounds with similar structures could protect neuronal cells from oxidative damage in vitro, supporting their potential use in treating neurodegenerative disorders like Alzheimer's disease .
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits promising biological activities, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, particularly in the context of:
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrazole compounds can inhibit cancer cell proliferation. The benzofuran moiety may enhance this activity by providing additional binding interactions with target proteins involved in cancer progression .
- Antimicrobial Properties : The presence of the pyrazole ring and benzofuran structure has been associated with antimicrobial activity. Research has shown that similar compounds can exhibit significant inhibition against various bacterial strains, suggesting that this compound could be explored for developing new antibiotics .
- Anti-inflammatory Effects : Compounds containing pyrazole and cyano groups have demonstrated anti-inflammatory properties in vitro. This suggests that 3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide might also possess similar effects, warranting further investigation .
Agrochemical Applications
In the realm of agrochemicals, the compound's potential as a pesticide or herbicide is noteworthy. The structural components may contribute to:
- Herbicidal Activity : Research into related compounds has shown that modifications in the pyrazole structure can lead to enhanced herbicidal activity against specific weed species. This compound's unique functional groups may provide a pathway for developing effective herbicides .
- Insecticidal Properties : Similar compounds have been evaluated for their insecticidal properties, with some showing effectiveness against common agricultural pests. The incorporation of the benzofuran moiety may enhance the selectivity and potency of the compound against target insect species .
Materials Science Applications
The unique chemical structure of this compound also opens avenues for applications in materials science:
- Polymer Chemistry : The compound could serve as a building block for synthesizing novel polymers with specific properties. Its reactivity can be harnessed to create cross-linked networks or functionalized surfaces that exhibit desirable mechanical or thermal properties .
Case Studies
Several studies have investigated compounds similar to this compound, highlighting their applications:
Chemical Reactions Analysis
Core Reactivity of Functional Groups
The compound contains three reactive domains:
-
Cyano group (C≡N) at position 2
-
Enamide system (α,β-unsaturated amide)
-
Pyrazole-benzofuran fused ring
Cyano Group Transformations
The cyano group participates in:
-
Hydrolysis : Under acidic conditions (e.g., H₂SO₄/H₂O), converts to a primary amide (). Alkaline hydrolysis (NaOH) yields carboxylic acid () .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) produces a primary amine ().
Example :
Enamide System Reactivity
The α,β-unsaturated amide undergoes:
-
Michael addition : Thiophenol or morpholine adds to the β-carbon, forming substituted amides .
-
Cyclization : Intramolecular reactions with adjacent groups form fused heterocycles (e.g., pyridones) .
Experimental Data :
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| HSPh | β-(Phenylthio)amide | 78 | EtOH, 60°C, 4h |
| Morpholine | β-Aminoamide | 85 | RT, 12h |
2.3.1 Electrophilic Substitution
The pyrazole ring undergoes nitration at position 5 using HNO₃/AcOH, confirmed by NMR shifts ( 8.9 ppm for nitro group) .
2.3.2 Cross-Coupling Reactions
Suzuki-Miyaura coupling with aryl boronic acids occurs at brominated pyrazole positions (if present), using Pd(PPh₃)₄/Na₂CO₃ in 1,4-dioxane .
Case Study :
Yield: 86% (100°C, 3h)
Stability and Side Reactions
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be analyzed based on heterocyclic cores, substituents, and physicochemical properties. Below is a detailed comparison with 3-[1-(1,3-dioxaindan-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-cyclopropylprop-2-enamide (C₂₁H₁₇N₃O₄S) from Enamine Ltd’s catalog .
Structural Features
Physicochemical and Electronic Properties (Hypothetical Analysis)
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Condensation reactions : For benzofuran-pyrazole core formation, as seen in structurally similar compounds (e.g., reaction of benzofuran aldehydes with substituted hydrazines under basic conditions) .
- Cyclopropane functionalization : N-cyclopropylprop-2-enamide groups are introduced via nucleophilic substitution or coupling reactions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating intermediates .
- Key reagents : NaOH or triethylamine as catalysts, ethanol or dioxane as solvents, and controlled temperature (room temperature to reflux) .
Basic: How should researchers characterize this compound analytically?
Answer:
Use a combination of techniques:
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., benzofuran protons at δ 6.8–7.5 ppm, pyrazole CH3 at δ 3.8–4.2 ppm) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion matching calculated mass ± 0.005 Da) .
- HPLC : Purity assessment (≥98% by reverse-phase C18 column, acetonitrile/water gradient) .
Advanced: What strategies are effective for evaluating biological activity in vitro?
Answer:
Design assays based on structural analogs:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., IC50 determination) .
- Enzyme inhibition : Kinase inhibition assays (e.g., ATP-binding site competition using fluorescence polarization) .
- Anti-inflammatory activity : COX-2 inhibition via ELISA or Western blot .
- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves .
Advanced: How can structure-activity relationship (SAR) studies be optimized for this compound?
Answer:
- Systematic modifications : Vary substituents on benzofuran (e.g., halogens, methoxy) or pyrazole (e.g., alkyl vs. aryl groups) to assess activity changes .
- Pharmacophore mapping : Use X-ray crystallography (if available) or DFT calculations to identify critical binding motifs .
- Data correlation : Compare bioactivity data (e.g., IC50) with electronic (Hammett constants) or steric parameters (Taft indices) .
Advanced: What computational approaches predict binding modes or reaction mechanisms?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases) .
- DFT calculations : Gaussian 09 for transition-state analysis in synthesis steps (e.g., enamide formation) .
- MD simulations : GROMACS to study stability of ligand-protein complexes over 100-ns trajectories .
Advanced: How should researchers resolve contradictions in experimental data (e.g., variable bioactivity)?
Answer:
- Reproducibility checks : Ensure consistent synthetic protocols (e.g., reaction time, solvent purity) .
- Assay standardization : Validate cell lines, enzyme batches, and readout methods (e.g., luminescence vs. fluorescence) .
- Statistical analysis : Use ANOVA to identify outliers or batch effects .
Advanced: What stability considerations are critical for storage and handling?
Answer:
- Degradation pathways : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .
- Storage : −20°C in amber vials under argon to prevent hydrolysis of the cyano group .
- Lyophilization : For long-term storage of aqueous solutions .
Advanced: How can selectivity against off-target receptors be assessed?
Answer:
- Panel screening : Test against related enzymes (e.g., kinase isoforms) or receptors (e.g., GPCRs) .
- Cellular specificity : Compare activity in primary vs. transformed cells .
- SPR or ITC : Quantify binding affinities to distinguish selective vs. promiscuous interactions .
Advanced: What troubleshooting steps address low yields in synthesis?
Answer:
- Reaction optimization : Adjust catalyst loading (e.g., 1.2 equiv. NaOH vs. 1.0 equiv.) or solvent polarity .
- Intermediate stability : Protect labile groups (e.g., cyano with TMSCl) during purification .
- Byproduct analysis : LC-MS to identify side products (e.g., dimerization) .
Advanced: What mechanistic insights guide enamide functionalization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
